![molecular formula C32H18CrN6NaO8 B12332162 Sodium;chromium(3+);1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B12332162.png)
Sodium;chromium(3+);1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;chromium(3+);1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate: is a complex compound with a molecular formula of C32H18CrN6NaO8 . This compound is known for its vibrant color and is often used in various industrial applications, particularly in dyeing and pigmentation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;chromium(3+);1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate typically involves the reaction of chromium salts with azo compounds. The process begins with the diazotization of 4-nitroaniline to form the diazonium salt, which is then coupled with 2-naphthol to produce the azo dye . The resulting compound is then reacted with chromium salts under controlled conditions to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity . The process involves continuous monitoring and adjustment of parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Sodium;chromium(3+);1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of chromium.
Reduction: It can be reduced to form lower oxidation states or to remove the nitro group.
Substitution: The compound can undergo substitution reactions where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce different chromium oxides, while reduction can yield amines or other reduced forms of the compound .
Scientific Research Applications
Sodium;chromium(3+);1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate: has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of sodium;chromium(3+);1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate involves its interaction with various molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function . It can also interact with cellular membranes, affecting their permeability and stability . The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial applications .
Comparison with Similar Compounds
Sodium;chromium(3+);1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate: can be compared with other similar compounds, such as:
- Chromium(3+) sodium 1-[(E)-(5-chloro-2-oxidophenyl)diazenyl]-2-naphthalenolate
- Chromium(3+) sodium 1-[(E)-(3,5-dinitro-2-oxidophenyl)diazenyl]-2-naphthalenolate
These compounds share similar structures but differ in their substituents, which can affect their chemical properties and applications . The unique combination of the nitro group and the azo linkage in This compound gives it distinct characteristics, such as its vibrant color and specific reactivity .
Properties
Molecular Formula |
C32H18CrN6NaO8 |
|---|---|
Molecular Weight |
689.5 g/mol |
IUPAC Name |
sodium;chromium(3+);1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/2C16H11N3O4.Cr.Na/c2*20-14-8-5-10-3-1-2-4-12(10)16(14)18-17-13-7-6-11(19(22)23)9-15(13)21;;/h2*1-9,20-21H;;/q;;+3;+1/p-4 |
InChI Key |
SVNJYYNXXKFQBR-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-])[O-].[Na+].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrole-2-carboxylic acid, 5-[2-methyl-5-(1-methylethyl)phenyl]-](/img/structure/B12332105.png)
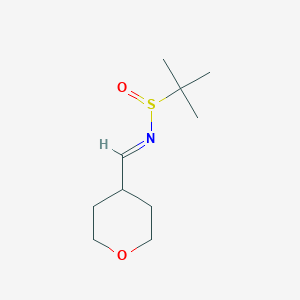
![[(1S)-1-(5,8-dihydroxy-1,4-dioxo-naphthalen-2-yl)-4-methyl-pent-3-enyl] 3-acetyloxy-3-methyl-butanoate](/img/structure/B12332108.png)
![Isoxazolo[4,5-c]pyridin-4(5H)-one, 3-[3-(aminomethyl)phenyl]-6,7-dihydro-5-methyl-](/img/structure/B12332109.png)
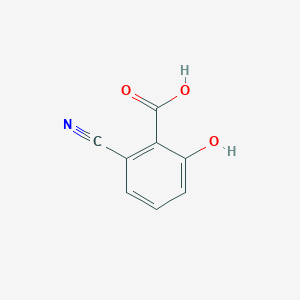
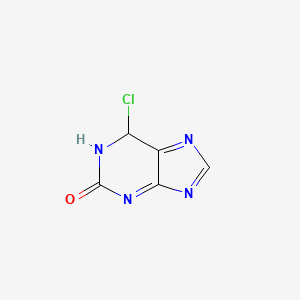

![O-{[2-methoxy-5-(trifluoromethyl)phenyl]methyl}hydroxylamineHClsalt](/img/structure/B12332135.png)
![2-[5-[5-[5-(2-ethylhexyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12332140.png)
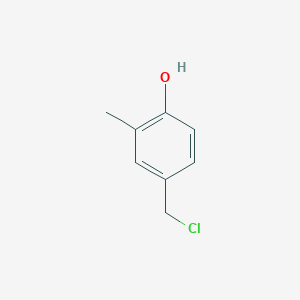
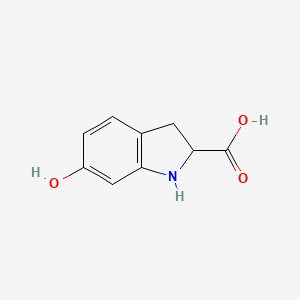
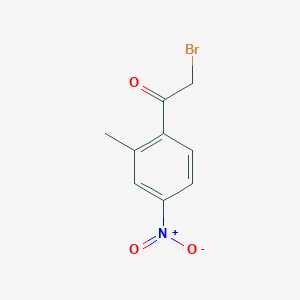
![2-amino-6-[(2S)-2-hydroxypropanoyl]-4a,7-dihydro-3H-pteridin-4-one](/img/structure/B12332155.png)
